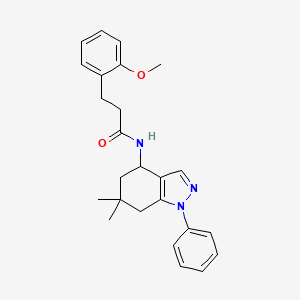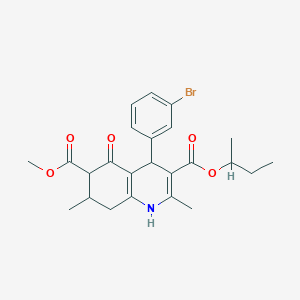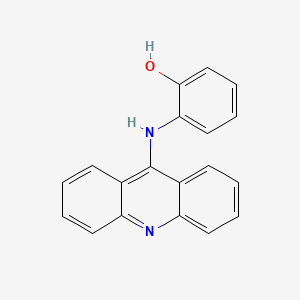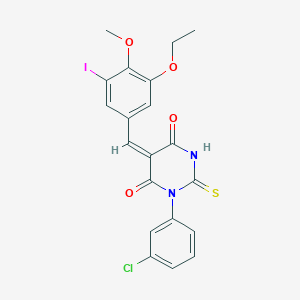methanone](/img/structure/B6077944.png)
[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as BPMM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPMM belongs to the class of compounds known as benzofuran derivatives, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of [1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone is not yet fully understood, but it is believed to act by modulating various signaling pathways in the brain, including the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone is its relatively simple synthesis method and its ability to be easily modified to produce analogs with potentially improved biological activity. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on [1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone. One direction is to further investigate its neuroprotective properties and potential therapeutic applications in the treatment of neurological disorders. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 1-(1-benzofuran-2-yl)ethanone with piperidine and 3-methoxybenzaldehyde in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl](3-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-18-9-4-7-16(12-18)21(24)17-8-5-11-23(14-17)22(25)20-13-15-6-2-3-10-19(15)27-20/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOEUHTWVLWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)